4,5,9,10-Tetrahydropyren

Übersicht

Beschreibung

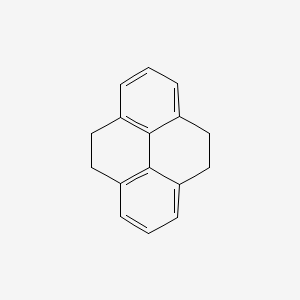

4,5,9,10-Tetrahydropyrene is a chemical compound with the molecular formula C16H14 . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase, making it a potential solid-state emitter .

Synthesis Analysis

A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes have been synthesized . The synthesis process involves controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core .

Molecular Structure Analysis

The molecular structure of 4,5,9,10-Tetrahydropyrene can be represented by the InChI string: InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12 (4-1)15 (11)16 (13)14/h1-6H,7-10H2 . The compound has a molecular weight of 206.28 g/mol .

Physical and Chemical Properties Analysis

4,5,9,10-Tetrahydropyrene has a molecular weight of 206.28 g/mol . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase .

Wissenschaftliche Forschungsanwendungen

Organische Elektronik

4,5,9,10-Tetrahydropyren: ist ein vielseitiger Baustein für konjugierte Materialien, die in der molekularen Elektronik verwendet werden. Seine Derivate, wie z. B. Pyren-4,5,9,10-Tetrachalcogonesome, wurden auf ihre mögliche Verwendung als Materialien für Batterien untersucht . Insbesondere das Schwefelderivat hat sich als vielversprechender Kandidat für weitere experimentelle Studien in der organischen Elektronik erwiesen.

Lithium-Ionen-Batterien

Die Derivate der Verbindung wurden rechnerisch auf ihr Reduktionspotenzial untersucht, was sie zu vielversprechenden Kandidaten als organische Elektrodenmaterialien für Lithium-Ionen-Batterien macht . Dies ist besonders wichtig für die Entwicklung von kostengünstigen Batterien mit hoher Energiedichte, die für Anwendungen wie intelligente Netze und Elektrofahrzeuge entscheidend sind.

Festkörperemission

Eine Reihe von This compound-basierten Tetraarylethenen wurde synthetisiert und auf ihr Festkörperemissionsverhalten charakterisiert . Diese Verbindungen sind aggregationsinduzierte Emitter, d. h. sie sind schwache Emitter in guten Lösungsmitteln, aber stark emittierend in der kondensierten Phase, was sie zu potenziellen Festkörperemittern für verschiedene Anwendungen macht.

Fluoreszenzquantenausbeute

Die Fluoreszenzquantenausbeute dieser Verbindungen im Festkörper nimmt nicht mit zunehmender π-Konjugation zu. Dies hat zu Untersuchungen der Kristallstrukturen einiger Verbindungen geführt, um den engen Grad der molekularen Packung im Festkörper zu verstehen, der ihre Emissionseigenschaften beeinflusst .

Optische Eigenschaften

Die optischen Eigenschaften von 4,5,9,10-Tetrahydropyrenderivaten wurden untersucht und zeigten, dass der π-Konjugationsgrad dieser Verbindungen mit der Anzahl der Tetrahydropyreneinheiten zunimmt . Diese Eigenschaft ist essentiell für die Gestaltung organischer Materialien mit effizienter Festkörperfluoreszenz.

Elektrochemische Eigenschaften

Die elektrochemischen Eigenschaften dieser Derivate wurden ebenfalls untersucht. Diese Eigenschaften sind entscheidend für die Leistung organischer photoelektrischer Bauelemente, die oft von den Festkörpereigenschaften der Materialien abhängen .

Theoretische Berechnungen

Theoretische Berechnungen wurden durchgeführt, um das Potenzial von 4,5,9,10-Tetrahydropyrenderivaten als organische Elektrodenmaterialien zu verstehen. Solche Studien sind entscheidend, um das Verhalten dieser Materialien in realen Anwendungen vorherzusagen .

Aggregationsinduzierte Emission (AIE)

Die AIE-Eigenschaft von This compound-basierten Tetraarylethenen ist bedeutsam, um Luminophore mit hoher Festkörperemissions-Effizienz zu erhalten. Diese Eigenschaft wird genutzt, um organische Verbindungen zu entwerfen, die starke Emitter sind, wenn Aggregate gebildet werden, was im Gegensatz zu gewöhnlichen organischen Verbindungen steht .

Wirkmechanismus

Target of Action

4,5,9,10-Tetrahydropyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . They can also bind to proteins, altering their conformation and function.

Biochemical Pathways

Polycyclic aromatic hydrocarbons are known to affect various biochemical pathways, including those involved in dna repair, cell cycle regulation, and apoptosis .

Pharmacokinetics

Polycyclic aromatic hydrocarbons are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute throughout the body, particularly in fatty tissues. Metabolism typically occurs in the liver, and excretion is usually through the feces and urine .

Result of Action

Polycyclic aromatic hydrocarbons can cause dna damage, leading to mutations and potentially cancer . They can also cause oxidative stress, leading to cell damage and death .

Action Environment

The action, efficacy, and stability of 4,5,9,10-Tetrahydropyrene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism . Temperature and pH can affect its stability .

Safety and Hazards

Zukünftige Richtungen

The design and synthesis of organic materials with efficient solid-state fluorescence have attracted extensive attention because the performance of organic photoelectric devices is usually dependent on the solid-state properties of materials . The construction of organic compounds with aggregation-induced emission property is a convenient but effective way to obtain outstanding luminogens . Therefore, 4,5,9,10-Tetrahydropyrene, with its AIE property, has potential applications in the field of organic photoelectric devices .

Biochemische Analyse

Biochemical Properties

It is known that the π-conjugation degree of these compounds increases with the increasing number of 4,5,9,10-tetrahydropyrene units . This suggests that 4,5,9,10-Tetrahydropyrene may interact with enzymes, proteins, and other biomolecules in a manner that depends on its π-conjugation degree .

Molecular Mechanism

It is known that the compound has aggregation-induced emission (AIE) properties , meaning it emits light when aggregated in a condensed phase . This suggests that 4,5,9,10-Tetrahydropyrene may interact with biomolecules in a way that influences its emission properties .

Temporal Effects in Laboratory Settings

It is known that the fluorescence quantum yield of these compounds in the solid state does not increase with increasing π-conjugation . This suggests that the effects of 4,5,9,10-Tetrahydropyrene may change over time in certain conditions .

Eigenschaften

IUPAC Name |

4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFUNRTWHPWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228733 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-17-9 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

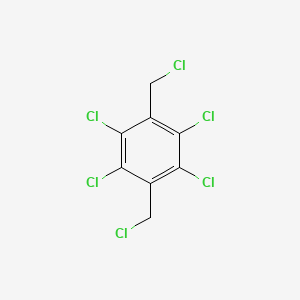

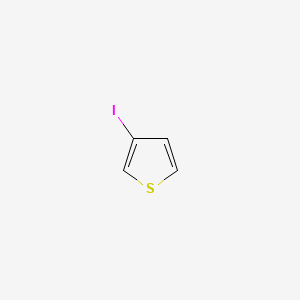

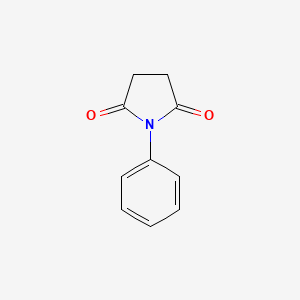

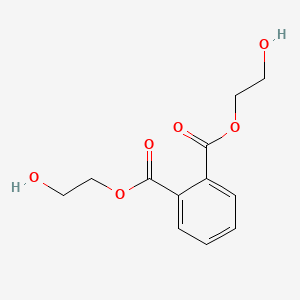

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,5,9,10-Tetrahydropyrene?

A1: 4,5,9,10-Tetrahydropyrene has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol. []

Q2: What spectroscopic data is available for characterizing 4,5,9,10-Tetrahydropyrene?

A2: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy [] and electronic absorption spectroscopy [] to characterize 4,5,9,10-Tetrahydropyrene and its derivatives.

Q3: How does the solubility of 4,5,9,10-Tetrahydropyrene affect its applications?

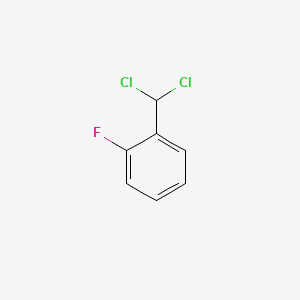

A3: 4,5,9,10-Tetrahydropyrene exhibits solubility in common organic solvents like chloroform, dichloromethane, tetrahydrofuran, and toluene. This solubility is crucial for its use in polymerization reactions and material science applications. []

Q4: How stable is 4,5,9,10-Tetrahydropyrene under different conditions?

A4: While 4,5,9,10-Tetrahydropyrene is generally stable, its stability can be affected by factors such as temperature, exposure to light and air, and the presence of oxidizing agents. [, ] Specific stability studies under various conditions would be valuable for different applications.

Q5: What role does 4,5,9,10-Tetrahydropyrene play in hydrogenation reactions?

A5: 4,5,9,10-Tetrahydropyrene is a crucial intermediate in the hydrogenation of pyrene. Understanding its thermodynamic properties, as detailed in the research, is vital for optimizing these reactions. []

Q6: Can 4,5,9,10-Tetrahydropyrene act as a hydrogen donor?

A6: Yes, studies have shown that 4,5,9,10-Tetrahydropyrene can function as a hydrogen donor in reactions with compounds like 1,1'-binaphthyl at elevated temperatures, leading to the formation of perylene. []

Q7: How has computational chemistry been employed to study 4,5,9,10-Tetrahydropyrene derivatives?

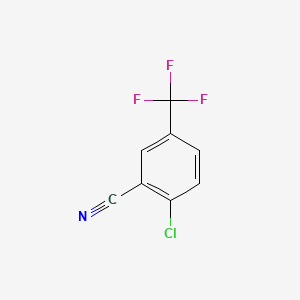

A7: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been instrumental in understanding the electronic and optical properties of donor-acceptor substituted 4,5,9,10-Tetrahydropyrene derivatives. []

Q8: How does altering the substituents on 4,5,9,10-Tetrahydropyrene affect its fluorescence properties?

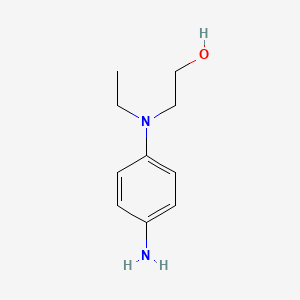

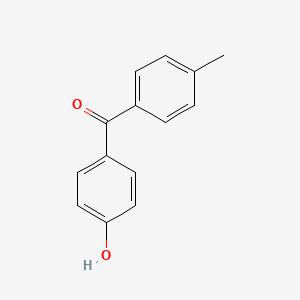

A8: Research indicates that the introduction of donor and acceptor groups at the 2 and 7 positions of 4,5,9,10-Tetrahydropyrene significantly impacts its photophysical properties, particularly fluorescence. This modification is valuable for designing fluorescent probes and materials. [, ]

Q9: How does the structure of 4,5,9,10-Tetrahydropyrene contribute to its aggregation-induced emission (AIE) activity?

A9: Studies have shown that incorporating 4,5,9,10-Tetrahydropyrene units into larger structures, like tetraarylethenes, can lead to AIE activity. This property is significant for developing solid-state emitters. []

Q10: What are some potential applications of 4,5,9,10-Tetrahydropyrene in material science?

A10: Due to its unique properties, 4,5,9,10-Tetrahydropyrene shows promise in areas such as:

- Organic Light-Emitting Diodes (OLEDs): The solubility and fluorescence properties of poly(p-phenylene) based on 4,5,9,10-Tetrahydropyrene repeating units make it a potential material for OLED applications. []

- Solar Cells: Researchers are exploring 4,5,9,10-Tetrahydropyrene-based dyes for use in dye-sensitized solar cells, aiming for enhanced light harvesting efficiency. []

- Metal-Organic Frameworks (MOFs): The ability of 4,5,9,10-Tetrahydropyrene derivatives to act as linkers in MOFs opens up possibilities for designing new materials with tunable properties, such as gas storage and separation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)